Furathiocarb (CAS: 65907-30-4) is a highly lipophilic, thio-derivatized pro-insecticide belonging to the carbamate class. It is primarily procured as an analytical reference standard for food safety monitoring, a toxicological model for cytochrome P450-mediated bioactivation, and a controlled-release active ingredient in permitted agricultural jurisdictions. Designed to deliver the potent acetylcholinesterase (AChE) inhibitory activity of its parent compound, carbofuran, furathiocarb is structurally modified to suppress acute mammalian toxicity and minimize environmental leaching prior to target-site metabolism [1]. For industrial and laboratory buyers, its value lies in this delayed-release profile, offering a safer handling baseline and distinct physicochemical properties compared to unmodified carbamates [2].
Substituting furathiocarb with its parent compound, carbofuran, fundamentally compromises occupational safety and formulation performance, as carbofuran lacks the thio-derivatized side chain that limits acute toxicity and prevents rapid aqueous leaching [1]. Furthermore, substituting furathiocarb with other pro-pesticides, such as carbosulfan or benfuracarb, introduces severe liabilities in analytical and metabolic workflows. While all three degrade to carbofuran, their hydrolysis kinetics are not interchangeable; for example, in acidic QuEChERS extractions, carbosulfan degrades rapidly but traps intermediates, whereas furathiocarb remains remarkably stable [2]. Consequently, buyers cannot use carbosulfan as a kinetic or analytical proxy for furathiocarb without risking profound quantification errors and regulatory compliance failures.
Furathiocarb was specifically engineered as a pro-pesticide to mitigate the extreme acute toxicity of its parent compound, carbofuran. While carbofuran exhibits a highly hazardous rat oral LD50 of approximately 8 mg/kg, the thio-derivatization in furathiocarb increases this safety threshold to approximately 53 mg/kg [1]. This structural modification allows formulators and analytical chemists to handle the raw material with significantly reduced acute exposure risks, while still delivering the required acetylcholinesterase (AChE) inhibitory effects following in vivo metabolic cleavage [2].
| Evidence Dimension | Rat oral LD50 |
| Target Compound Data | ~53 mg/kg |
| Comparator Or Baseline | Carbofuran (~8 mg/kg) |
| Quantified Difference | >6-fold reduction in acute oral toxicity |
| Conditions | In vivo mammalian toxicity assay |
Procurement of furathiocarb over carbofuran drastically reduces occupational hazard profiles during laboratory handling, standard preparation, and industrial formulation.
The addition of the thio-derivatized side chain in furathiocarb fundamentally alters its partitioning behavior compared to baseline carbamates. Furathiocarb demonstrates a highly lipophilic profile with a log Pow of 4.70, in stark contrast to the highly water-soluble carbofuran, which has a log Pow of 1.8 to 2.32 [1]. This elevated lipophilicity prevents rapid aqueous leaching in soil matrices, making furathiocarb uniquely suited for targeted seed treatments where the active ingredient must remain localized in the rhizosphere prior to plant uptake and conversion [2].
| Evidence Dimension | Octanol-water partition coefficient (log Pow) |
| Target Compound Data | 4.70 |
| Comparator Or Baseline | Carbofuran (1.8 - 2.32) |
| Quantified Difference | >2.3 log unit increase in lipophilicity |
| Conditions | Standard physicochemical profiling |
Buyers formulating controlled-release agricultural products or conducting soil mobility studies must select furathiocarb to ensure localized retention rather than rapid aqueous dissipation.
In multi-residue analytical workflows, pro-pesticides are often hydrolyzed to quantify total carbofuran. However, furathiocarb exhibits distinct stability profiles compared to its closest in-class substitute, carbosulfan. During acidic QuEChERS extraction, carbosulfan hydrolyzes rapidly but suffers from delayed carbofuran formation due to intermediate trapping, leading to severe underestimations if not carefully managed. Conversely, furathiocarb demonstrates remarkable stability in these acidic extracts, resisting premature degradation and requiring specific, optimized hydrolysis protocols to achieve quantitative conversion [1].
| Evidence Dimension | Stability in acidic extraction matrices |
| Target Compound Data | High stability, resisting premature hydrolysis |
| Comparator Or Baseline | Carbosulfan (Rapid initial degradation with delayed target formation) |
| Quantified Difference | Distinct kinetic pathways requiring divergent analytical protocols |
| Conditions | QuEChERS extraction for pesticide residue analysis |
Analytical laboratories must procure specific furathiocarb reference standards to validate distinct hydrolysis recovery rates, as carbosulfan cannot serve as a kinetic proxy.
Because furathiocarb exhibits unique hydrolysis kinetics and matrix stability compared to other carbofuran pro-pesticides, it is an essential reference standard for food safety and environmental monitoring laboratories. It is specifically required to calibrate QuEChERS extraction recoveries and validate conversion rates to carbofuran, ensuring regulatory compliance in residue testing [1].
In jurisdictions where its use is permitted, furathiocarb is the preferred choice for seed treatments due to its high log Pow (4.70). This lipophilicity ensures the compound adheres to the seed and surrounding soil, providing a slow-release reservoir of carbofuran that protects against early-season pests without the severe leaching risks associated with direct carbofuran application [2].
Furathiocarb serves as a highly specific model compound in mammalian toxicology for studying cytochrome P450-mediated bioactivation. Its distinct metabolic pathway—requiring N-S bond cleavage to release the active carbofuran—makes it a critical substrate for researchers evaluating inter-species metabolic differences and the pharmacokinetics of pro-drug/pro-pesticide activation [3].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard